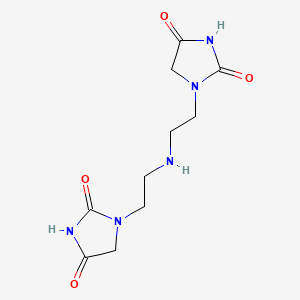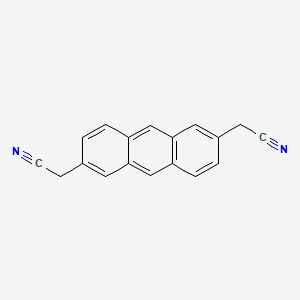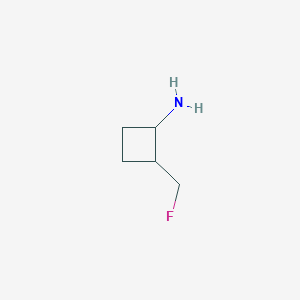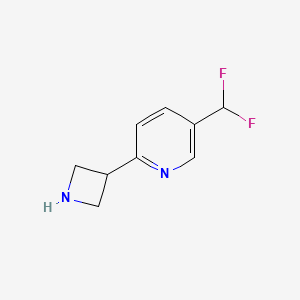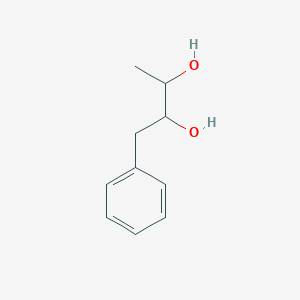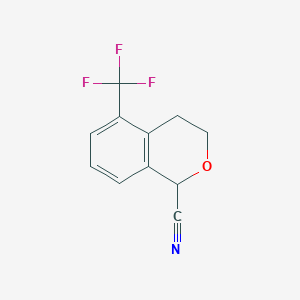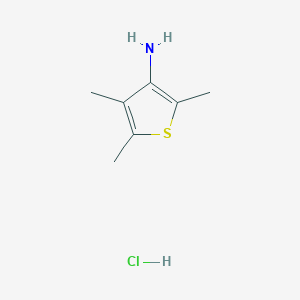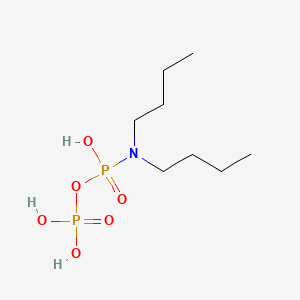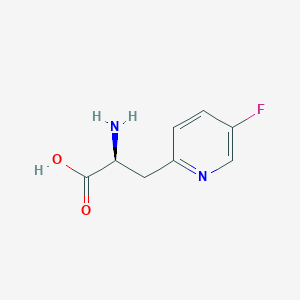![molecular formula C19H16ClN5O B12936617 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol CAS No. 16208-00-7](/img/structure/B12936617.png)
2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and an ethanol moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloroaniline and a suitable halogenated purine derivative.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.
Pharmaceutical Research: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
2-(4-(6-((4-Bromophenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a bromine atom instead of chlorine.
2-(4-(6-((4-Methylphenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
特性
CAS番号 |
16208-00-7 |
|---|---|
分子式 |
C19H16ClN5O |
分子量 |
365.8 g/mol |
IUPAC名 |
2-[4-[6-(4-chloroanilino)purin-9-yl]phenyl]ethanol |
InChI |
InChI=1S/C19H16ClN5O/c20-14-3-5-15(6-4-14)24-18-17-19(22-11-21-18)25(12-23-17)16-7-1-13(2-8-16)9-10-26/h1-8,11-12,26H,9-10H2,(H,21,22,24) |
InChIキー |
WZKFCWOSEBSMCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCO)N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


